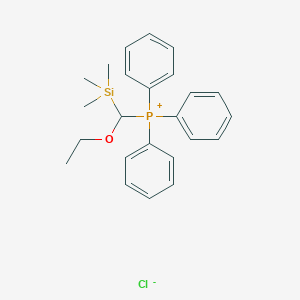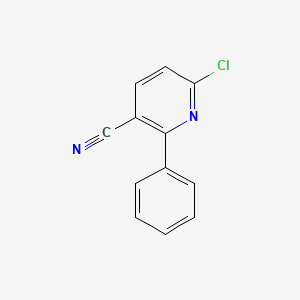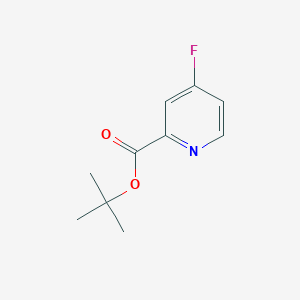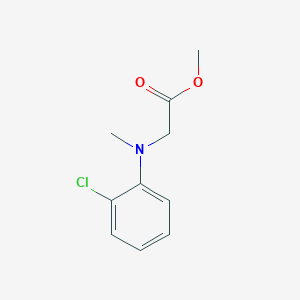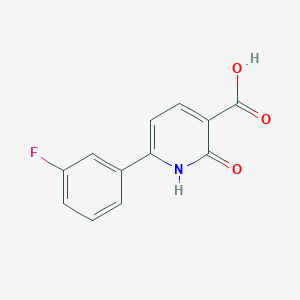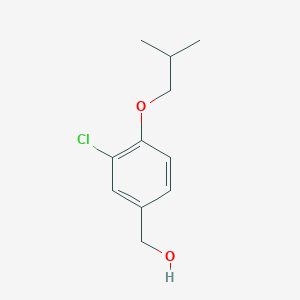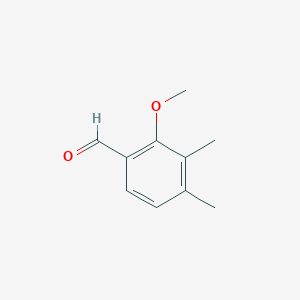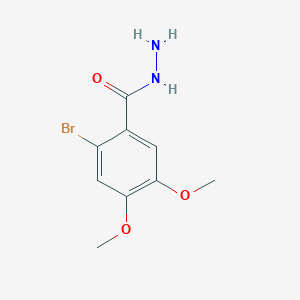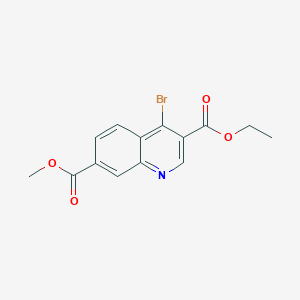
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is a chemical compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by esterification reactions to introduce the ethyl and methyl groups at the appropriate positions . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and esterification reagents like ethyl chloroformate under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl 7-methylquinoline-3,7-dicarboxylate: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4-Bromoquinoline-3,7-dicarboxylate: Lacks the ethyl and methyl groups, which may influence its solubility and chemical properties.
Uniqueness
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is unique due to the presence of both ethyl and methyl groups along with the bromine substituent, which collectively contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C14H12BrNO4 |
|---|---|
Peso molecular |
338.15 g/mol |
Nombre IUPAC |
3-O-ethyl 7-O-methyl 4-bromoquinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C14H12BrNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3 |
Clave InChI |
IMNDHRJBORFGRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


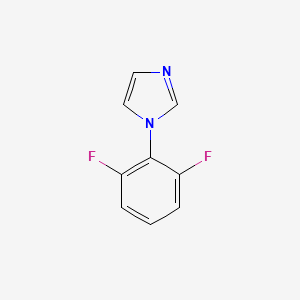
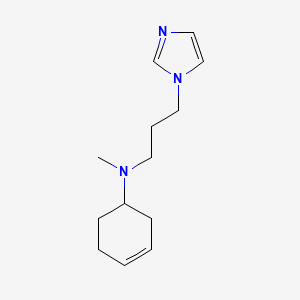
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
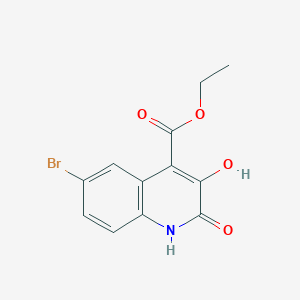
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
